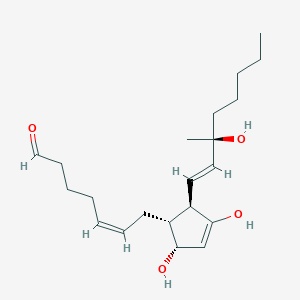(15S)-15-Methyl-pgf2-alpha 1,9-lactone
CAS No.: 62411-21-6
Cat. No.: VC18956305
Molecular Formula: C21H34O4
Molecular Weight: 350.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 62411-21-6 |
|---|---|
| Molecular Formula | C21H34O4 |
| Molecular Weight | 350.5 g/mol |
| IUPAC Name | (Z)-7-[(1R,2R,5R)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]cyclopent-3-en-1-yl]hept-5-enal |
| Standard InChI | InChI=1S/C21H34O4/c1-3-4-9-13-21(2,25)14-12-18-17(19(23)16-20(18)24)11-8-6-5-7-10-15-22/h6,8,12,14-19,23-25H,3-5,7,9-11,13H2,1-2H3/b8-6-,14-12+/t17-,18-,19+,21+/m1/s1 |
| Standard InChI Key | MSFNHUJDWUSYTE-GDTBAKMVSA-N |
| Isomeric SMILES | CCCCC[C@@](C)(/C=C/[C@@H]1[C@H]([C@H](C=C1O)O)C/C=C\CCCC=O)O |
| Canonical SMILES | CCCCCC(C)(C=CC1C(C(C=C1O)O)CC=CCCCC=O)O |
Introduction
Chemical Structure and Synthesis
Molecular Characteristics
(15S)-15-Methyl-PGF2-alpha 1,9-lactone belongs to the prostaglandin family, characterized by a cyclopentane ring and two alkyl chains. The 15(S)-methyl substitution and 1,9-lactone ring are critical for its stability and receptor binding affinity . The lactone ring, formed via intramolecular esterification between the carboxylic acid at position 1 and the hydroxyl group at position 9, confers resistance to enzymatic degradation .
Table 1: Molecular Properties of (15S)-15-Methyl-PGF2-alpha 1,9-Lactone
| Property | Value |
|---|---|
| CAS No. | 62411-08-9 |
| Molecular Formula | C21H34O4 |
| Molecular Weight | 350.5 g/mol |
| Functional Groups | 15(S)-methyl, 1,9-lactone |
| Stability | pH-stable; sensitive to light |
Synthetic Pathways
The synthesis involves stereoselective lactonization of 15(S)-methyl-PGF2α precursors. A key step is the Corey-Nicolaou lactonization, which utilizes 2,2′-dipyridyl disulfide and triphenylphosphine to form the 1,9-lactone ring . This method minimizes side reactions and ensures high yield. Post-synthetic modifications, such as protective group strategies (e.g., THP ethers), are employed to stabilize reactive hydroxyl groups during oxidation and reduction steps .
Mechanism of Action
Receptor Binding and Signaling
(15S)-15-Methyl-PGF2-alpha 1,9-lactone binds preferentially to prostaglandin E receptor (EP) subtypes, particularly EP3, in uterine smooth muscle cells . Activation of these G-protein-coupled receptors triggers intracellular calcium influx and myosin light-chain kinase activation, leading to sustained uterine contractions . Unlike natural PGF2α, the methyl and lactone groups reduce off-target interactions with FP receptors, mitigating bronchoconstrictive and hypertensive side effects .
Hormonal Modulation
In male rat models, subcutaneous implants of this compound (1–2% concentration) suppressed serum testosterone, luteinizing hormone (LH), and follicle-stimulating hormone (FSH) by >50% within 10 days . This suppression correlated with plasma drug concentrations exceeding 2 ng/mL, suggesting a direct inhibitory effect on Leydig cell steroidogenesis or hypothalamic-pituitary feedback . Notably, FSH levels rebounded above baseline post-clearance, indicating compensatory mechanisms .
Medical Applications
Obstetric Uses
1. Postpartum Hemorrhage Management
Local intramyometrial injection of 250 µg (15S)-15-Methyl-PGF2-alpha 1,9-lactone achieves 98% efficacy in controlling hypotonic postpartum hemorrhage, with only 2% of cases requiring surgical intervention . The lactone’s stability allows prolonged activity at the injection site, minimizing systemic absorption and side effects like diarrhea or hypertension .
2. Labor Induction
In second-trimester medical abortions, this compound induces uterine contractions within 30–60 minutes, with complete expulsion occurring in 89% of cases within 24 hours . Compared to carboprost, it requires lower doses (100 µg vs. 250 µg) due to enhanced receptor affinity .
Table 2: Clinical Efficacy in Postpartum Hemorrhage
| Parameter | (15S)-15-Methyl-PGF2α 1,9-Lactone | Carboprost |
|---|---|---|
| Success Rate | 98% | 92% |
| Dose | 250 µg | 250 µg |
| Time to Hemostasis | 15–30 minutes | 20–45 minutes |
| Side Effect Incidence | 5% | 18% |
Reproductive Health
Research Findings
Pharmacokinetics and Stability
(15S)-15-Methyl-PGF2-alpha 1,9-lactone maintains bioactivity across pH 4–8 but degrades rapidly under UV light. Cold-chain storage (2–8°C) preserves potency for >24 months, whereas room-temperature storage halves efficacy within 6 months.
Comparative Studies
Table 3: Comparison with Natural PGF2α
| Property | (15S)-15-Methyl-PGF2α 1,9-Lactone | Natural PGF2α |
|---|---|---|
| Half-Life | 4–6 hours | 1–2 hours |
| Receptor Specificity | EP3 > FP | FP > EP3 |
| Uterine EC50 | 0.8 nM | 2.5 nM |
| Bronchoconstriction | Absent | Moderate |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume